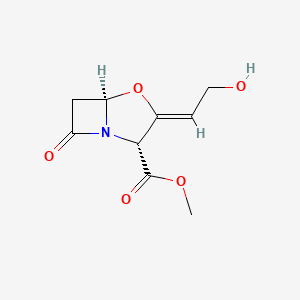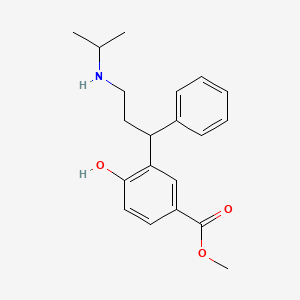![molecular formula C13H13Cl3O4 B589219 Etacrynic acid impurity B [EP] CAS No. 27929-18-6](/img/structure/B589219.png)
Etacrynic acid impurity B [EP]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etacrynic Acid Impurity B [EP] is a chemical compound with the molecular formula C13H13Cl3O4 and a molecular weight of 339.6 . The chemical name for this compound is 2- (2, 3-Dichloro-4- (2- (chloromethyl)butanoyl)phenoxy)acetic acid . It is related to Ethacrynic Acid and is used for Quality Control (QC), Quality Assurance (QA) during commercial production of Ethacrynic Acid and its related formulations .
Molecular Structure Analysis
The molecular structure of Etacrynic Acid Impurity B [EP] can be represented by the SMILES notation: O=C (O)COC1=CC=C (C (C (CCl)CC)=O)C (Cl)=C1Cl . The InChI representation is: InChI=1S/C12H12Cl2O4/c1-2-3-8 (15)7-4-5-9 (12 (14)11 (7)13)18-6-10 (16)17/h4-5H,2-3,6H2,1H3, (H,16,17) .Scientific Research Applications
Importance of Impurity Analysis in Pharmaceuticals
Regulatory Guidelines and Analytical Methodologies : Impurity profiling and degradation studies are crucial in pharmaceutical research for ensuring drug safety and efficacy. According to ICH guidelines, understanding impurities in new drug substances and products is essential for regulatory approval. Advanced analytical techniques, such as HPLC, GC, and mass spectrometry, are employed for the identification, quantification, and characterization of impurities. These methodologies aid in the development of safer and more effective pharmaceuticals (Deshpande, Bhalerao, & Pabale, 2022).
Impurities in Materials Science
Impact on Material Properties : The presence of impurities can significantly affect the mechanical, chemical, and physical properties of materials, such as metals and semiconductors. Research into the microstructural location of impurities in polar ice, for example, demonstrates how even negligible concentrations of chemical loads can influence macro- and micro-scale deformation behavior. This highlights the critical role of impurity analysis in understanding and manipulating material properties for various applications (Stoll et al., 2021).
Impurities in Environmental and Industrial Processes
Hydrometallurgy Techniques for Impurity Removal : In the context of producing solar-grade silicon from metallurgical-grade silicon, hydrometallurgy techniques are investigated for their effectiveness in removing impurities. These techniques, which include leaching processes and the addition of oxidizing agents, are crucial for improving the purity of materials used in solar cells and other semiconductor devices. Such research underscores the importance of impurity removal technologies in enhancing the performance and sustainability of materials used in energy and electronics industries (Xi et al., 2021).
Mechanism of Action
Target of Action
Etacrynic Acid Impurity B [EP] primarily targets the Na-K-2Cl cotransporter (NKCC2) . This transporter is present in the thick ascending loop of Henle and the macula densa . The NKCC2 plays a crucial role in the reabsorption of sodium, potassium, and chloride ions in the kidney .
Mode of Action
Etacrynic Acid Impurity B [EP] inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid .
Biochemical Pathways
The inhibition of the NKCC2 transporter by Etacrynic Acid Impurity B [EP] affects the ion transport pathway in the kidney . This leads to an increase in the excretion of sodium, potassium, and chloride ions, which in turn increases urinary output and reduces extracellular fluid . Furthermore, Etacrynic Acid has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .
Pharmacokinetics
It’s known that the urinary output caused by etacrynic acid is usually dose-dependent and related to the magnitude of fluid accumulation
Result of Action
The primary result of the action of Etacrynic Acid Impurity B [EP] is the increased excretion of sodium, potassium, and chloride ions, leading to increased urinary output and reduced extracellular fluid . This makes it effective in the treatment of conditions like edema caused by congestive heart failure, liver cirrhosis, and renal disease .
Properties
IUPAC Name |
2-[2,3-dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3O4/c1-2-7(5-14)13(19)8-3-4-9(12(16)11(8)15)20-6-10(17)18/h3-4,7H,2,5-6H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIDNPIXCADRJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCl)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27929-18-6 |
Source


|
| Record name | 2-(2,3-Dichloro-4-(2-(chloromethyl)-1-oxobutyl)phenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027929186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3-DICHLORO-4-(2-(CHLOROMETHYL)-1-OXOBUTYL)PHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBU9J7V4FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)



![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)



![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)

![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)
